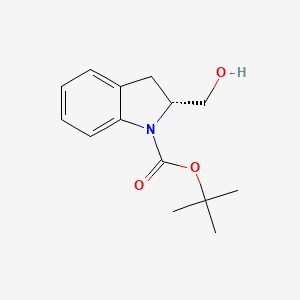

tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate

Description

tert-Butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate is a chiral indoline derivative featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl substituent at the 2-position. The (2R)-stereochemistry is critical for its biological and physicochemical properties, particularly in drug discovery contexts where enantiomeric purity influences target binding .

- Boc protection of the indole nitrogen (e.g., using Boc₂O under basic conditions) .

- Hydroxymethylation through oxidation-reduction sequences or nucleophilic substitution .

Key physicochemical properties inferred from similar compounds include moderate solubility in polar aprotic solvents (e.g., THF, DCM) and a propensity for hydrogen bonding due to the hydroxymethyl group .

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3/t11-/m1/s1 |

InChI Key |

JNQNQSCDMKNYEX-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the esterification of the corresponding indole carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for tert-butyl esters often employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

-

Conditions : Typically performed with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane .

-

Applications : Used to generate intermediates for further functionalization, such as coupling reactions .

Oxidation of the Hydroxymethyl Group

The primary alcohol (-CHOH) at the 2-position can be oxidized to a ketone or carboxylic acid:

-

Selectivity : Pyridinium chlorochromate (PCC) selectively oxidizes the hydroxymethyl group to a ketone without over-oxidizing the indoline ring.

-

Steric Effects : The tert-butyl group adjacent to the ester reduces steric hindrance, facilitating oxidation.

Nucleophilic Substitution at the Hydroxymethyl Position

The hydroxymethyl group serves as a handle for nucleophilic displacement after activation:

| Reaction Type | Reagents | Product |

|---|---|---|

| Tosylation | Tosyl chloride, pyridine | Tosylate intermediate |

| Displacement | NaN, DMF | Azide derivative |

| Reduction | LiAlH | Amine-functionalized compound |

-

Key Insight : Tosylation enhances leaving-group ability, enabling substitution with nucleophiles like azides or amines.

Ring-Opening and Indoline Oxidation

The 2,3-dihydroindole (indoline) ring undergoes oxidation to form oxindole or fully aromatic indole derivatives:

-

Mechanism : Dehydrogenation via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) selectively yields oxindole, while catalytic oxidation produces indole .

-

Biological Relevance : Oxindole derivatives exhibit enhanced binding to biological targets.

Functionalization of the Indoline Nitrogen

The secondary amine in the indoline ring participates in alkylation or acylation:

| Reaction | Reagents | Product |

|---|---|---|

| Alkylation | Benzyl bromide, KCO | N-Benzyl-indoline derivative |

| Acylation | Acetyl chloride, EtN | N-Acetyl-indoline derivative |

Stereochemical Considerations

The (2R)-configuration influences reaction outcomes:

-

Oxidation : Retains stereochemistry at non-reactive centers.

-

Nucleophilic Substitution : May proceed with inversion or retention depending on the mechanism.

Scientific Research Applications

Tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Substituent Effects on Physical and Chemical Properties

*Direct data for the target compound is absent; properties inferred from analogs.

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from indole precursors. Key steps include alkylation, esterification with tert-butyl groups, and stereoselective introduction of the hydroxymethyl group. For example, diethylmalonate can be used in a Knoevenagel condensation with tert-butyl indole-carboxylate derivatives under Dean-Stark reflux conditions to achieve high yields (benzene solvent, piperidine/acetic acid catalysis) . Purification via recrystallization (e.g., methanol) is critical for isolating enantiomerically pure (2R)-configured products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) is essential for confirming stereochemistry (e.g., H and C NMR for distinguishing diastereotopic protons and carbons). High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry ensures enantiomeric purity . X-ray crystallography, using programs like SHELXL , resolves absolute configuration, as demonstrated for structurally related tert-butyl indole-carboxylates .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl moiety enhances steric protection of the carbamate group, reducing hydrolysis under acidic/basic conditions. This improves shelf stability and facilitates handling during synthetic steps. However, it may hinder nucleophilic attacks at the indole nitrogen, requiring optimized conditions for further functionalization .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure determination?

Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) can be addressed using SHELXL’s robust refinement tools, such as TWIN/BASF commands for twinned crystals . Hydrogen-bonding patterns (e.g., R(16) dimers) and π-π interactions should be cross-validated with computational models (DFT) to confirm packing arrangements .

Q. How does stereochemical integrity at the (2R)-hydroxymethyl position impact biological activity?

The (2R) configuration stabilizes specific hydrogen-bonding interactions with biological targets, as seen in analogous indole derivatives. Enantiomeric impurities (>5%) can drastically reduce binding affinity, necessitating strict chiral resolution protocols (e.g., enzymatic kinetic resolution or chiral auxiliaries) .

Q. What experimental designs are critical for analyzing structure-activity relationships (SAR) of this compound?

SAR studies require systematic substitution at the indole and hydroxymethyl positions. For example:

Q. How can hydrogen-bonding networks in the crystal lattice inform solid-state reactivity?

Hydrogen-bonding motifs (e.g., C–H···O interactions) stabilize the crystal lattice and predict susceptibility to mechanochemical degradation. Graph set analysis (e.g., Etter’s rules) identifies dominant motifs, guiding the design of co-crystals for improved bioavailability .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational and experimental solubility data?

Discrepancies often arise from neglecting solvent effects (e.g., entropy changes in aqueous vs. DMSO environments). Use COSMO-RS simulations with explicit solvent models to refine predictions. Experimental validation via nephelometry or HPLC-UV at varied temperatures (10–40°C) is advised .

Q. What causes variability in reported biological activity across studies, and how can it be mitigated?

Variability stems from differences in cell lines (e.g., HEK293 vs. HeLa), compound purity, and assay protocols (e.g., serum-containing media altering bioavailability). Standardize protocols using ISO-certified cell lines and LC-MS purity verification (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.